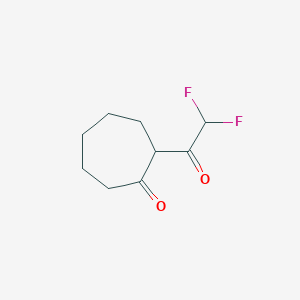

2-(Difluoroacetyl)cycloheptanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12F2O2 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-(2,2-difluoroacetyl)cycloheptan-1-one |

InChI |

InChI=1S/C9H12F2O2/c10-9(11)8(13)6-4-2-1-3-5-7(6)12/h6,9H,1-5H2 |

InChI Key |

HLANNRJBMLWLCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(=O)CC1)C(=O)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Difluoroacetyl Cycloheptanone

Strategies for the Construction of the Cycloheptanone (B156872) Core

The formation of seven-membered rings, such as cycloheptanone, is often more challenging than the synthesis of their five- and six-membered counterparts due to unfavorable enthalpic and entropic factors. Nevertheless, several reliable methods have been developed.

Ring Expansion Approaches to Seven-Membered Ketones

Ring expansion reactions are a powerful tool for the synthesis of medium-sized rings from more readily available smaller rings. wikipedia.orgchemistrysteps.com These reactions typically involve the generation of a reactive intermediate, such as a carbocation or a carbenoid, adjacent to the ring, which then triggers a rearrangement to the larger ring system.

One common strategy involves the Tiffeneau-Demjanov rearrangement, where a β-amino alcohol on a cyclohexane (B81311) precursor is treated with nitrous acid to form a diazonium salt. The subsequent loss of nitrogen gas generates a carbocation that initiates the ring expansion to a cycloheptanone. While effective, this method requires the prior synthesis of the requisite amino alcohol.

Another versatile approach is the diazomethane-mediated ring expansion of cyclohexanones. This reaction proceeds through the addition of diazomethane (B1218177) to the carbonyl group, followed by a rearrangement that incorporates the methylene (B1212753) group into the ring. The yields of such expansions can be variable and are often dependent on the specific substrate and reaction conditions.

More contemporary methods involve transition-metal-free, base-promoted ring expansions. For instance, the insertion of alkynes into the carbon-carbon σ-bonds of strained cyclic ketones can furnish cycloheptanones under mild conditions. researchgate.net This approach offers good functional group tolerance and avoids the use of toxic or expensive metal catalysts.

A summary of common ring expansion strategies is presented in the table below.

| Ring Expansion Method | Starting Material | Key Reagent(s) | General Notes |

| Tiffeneau-Demjanov Rearrangement | β-Amino alcohol on a cyclohexane ring | Nitrous acid (HNO₂) | Proceeds via a carbocation intermediate. |

| Diazomethane Ring Expansion | Cyclohexanone (B45756) | Diazomethane (CH₂N₂) | Can be hazardous; requires careful handling. |

| Base-Promoted Alkyne Insertion | Strained cyclic ketone | Alkyne, a strong base (e.g., Cs₂CO₃) | Transition-metal-free method. researchgate.net |

Cycloaddition Reactions in Cycloheptanone Synthesis

Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic systems. For the synthesis of seven-membered rings, [4+3] and [5+2] cycloadditions are particularly relevant. These reactions involve the combination of a four-atom and a three-atom component, or a five-atom and a two-atom component, respectively, to form the cycloheptanone ring in a single step.

The utility of cycloaddition reactions in organic synthesis is well-established, offering a powerful methodology for the construction of carbon-carbon bonds and cyclic systems. researchgate.netnih.gov While specific examples leading directly to 2-(difluoroacetyl)cycloheptanone are not prevalent in the literature, the general principles of cycloaddition can be applied. For instance, a diene or a similar four-carbon component could react with a three-carbon synthon, or a five-carbon component could react with a two-carbon synthon, where one of the components already bears the difluoroacetyl group or a precursor. The success of such a strategy would depend on the reactivity and stability of the difluoroacetylated reaction partner. The use of furan-based synthons in cycloadditions has also been explored for the construction of complex cyclic architectures. nih.gov

Introduction of the Difluoroacetyl Moiety

The introduction of a difluoroacetyl group onto a pre-formed cycloheptanone ring or its incorporation during the ring-forming process requires specialized synthetic methods.

Direct C-Acylation and Difluoroacetylation Techniques

Direct C-acylation of a ketone enolate is a fundamental method for forming a carbon-carbon bond at the α-position. In the context of synthesizing this compound, this would involve the reaction of a cycloheptanone enolate with a difluoroacetylating agent. Suitable difluoroacetylating agents could include difluoroacetyl chloride or difluoroacetic anhydride. The reaction is typically carried out in the presence of a strong base to generate the enolate.

However, direct C-acylation of ketones can be complicated by competing O-acylation and poly-acylation. The choice of base, solvent, and reaction conditions is crucial to favor the desired C-acylated product. While the general principles of intramolecular acylation for the formation of cyclic ketones are well-understood, the specific application to difluoroacetylation of cycloheptanone would require careful optimization. libretexts.org

Methods Utilizing Pre-difluorinated Building Blocks

An alternative to direct difluoroacetylation is the use of building blocks that already contain the difluoroacetyl moiety. This approach can circumvent some of the challenges associated with direct fluorination or acylation reactions. For example, a ring-closing metathesis (RCM) reaction could be envisioned, starting with a diene that has a difluoroacetyl group appended to the carbon chain. The RCM reaction, catalyzed by a ruthenium-based catalyst, would then form the seven-membered ring.

Another strategy could involve a Dieckmann condensation of a linear diester that incorporates a difluoromethylene group within the carbon backbone. Subsequent hydrolysis and decarboxylation would yield the desired difluorinated cyclic ketone. The construction of difluorinated cycloheptadienones has been reported via the conjugate addition of difluoroenoxysilanes to tropones, showcasing the utility of pre-fluorinated synthons in building seven-membered rings. researchgate.net

Catalytic Difluoroacetylation Protocols

Recent advances in catalysis have led to the development of methods for the direct introduction of fluorinated groups under milder conditions. Catalytic C-H functionalization represents an attractive strategy for the α-acetylation of ketones, and similar principles could be applied to difluoroacetylation. chemrxiv.org Copper-catalyzed reactions, for example, have been employed for the enantioselective difluoroalkylation of aldehydes, proceeding through a difluoroenolate intermediate. nih.gov Adapting such a catalytic system to the difluoroacetylation of cycloheptanone could offer a more efficient and selective route.

The development of organocatalytic methods for direct difluoromethylation of ketones has also been explored, although these typically introduce a CHF₂ group rather than a COCHF₂ group. The principles, however, could potentially be extended to difluoroacetylation with the appropriate choice of catalyst and difluoroacetyl source.

Copper-Catalyzed C-H Difluoroacetylation

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct copper-catalyzed C-H difluoroacetylation of cycloheptanone has not been extensively reported, related methodologies provide a strong basis for the development of such a process. For instance, copper-catalyzed difluoroalkylation reactions have been successfully applied to various substrates. researchgate.net One potential approach involves the generation of a difluoroacetyl radical from a suitable precursor, such as ethyl bromodifluoroacetate, which can then be intercepted by a cycloheptanone enolate or its equivalent.

A plausible reaction pathway could involve the in-situ formation of a copper enolate of cycloheptanone, followed by its reaction with an electrophilic difluoroacetyl source. Alternatively, a radical-based approach, where a difluoroacetyl radical is generated and adds to an enol ether of cycloheptanone, could be envisioned. A photoredox/copper dual catalytic system has been developed for the decarboxylative difluoroacetylation of α,β-unsaturated carboxylic acids, highlighting the feasibility of generating difluoroacetyl radicals in the presence of a copper catalyst. rsc.org

Table 1: Hypothetical Copper-Catalyzed Difluoroacetylation of Cycloheptanone Derivatives

| Entry | Cycloheptanone Derivative | Difluoroacetyl Source | Catalyst System | Proposed Product |

| 1 | Cycloheptanone | BrCF₂CO₂Et | Cu(I) salt / Ligand | This compound |

| 2 | Silyl enol ether of Cycloheptanone | ICF₂CO₂Et | Cu(I) / Photocatalyst | This compound |

This table presents hypothetical reaction conditions based on related literature and is intended to guide future research.

Cobalt-Catalyzed Domino Reactions Incorporating Difluoroalkylation

Cobalt catalysis offers a complementary approach to copper for C-H functionalization reactions. Notably, cobalt-catalyzed difluoroalkylation of tertiary aryl ketones has been reported, demonstrating the potential for C(sp³)-H functionalization adjacent to a carbonyl group. nih.gov This methodology has been successfully applied to cyclic ketones, making it a highly relevant strategy for the synthesis of this compound. nih.gov

The proposed mechanism involves the generation of a difluoroalkyl radical from a suitable precursor, which then undergoes a cobalt-mediated addition to the enolate of the ketone. A key advantage of cobalt catalysis is its ability to operate under mild conditions and tolerate a range of functional groups. Recent advancements have also shown cobalt-catalyzed decarboxylative difluoroalkylation of carboxylic acid salts, which could be adapted for this purpose. rsc.orgnih.gov Furthermore, cobalt-catalyzed difluoroalkylarylation of alkenes using organozinc pivalates has been demonstrated, showcasing the versatility of cobalt in facilitating complex C-C bond formations involving difluoroalkyl groups. researchgate.net

Table 2: Potential Cobalt-Catalyzed Synthesis of this compound

| Entry | Ketone Substrate | Difluoroalkylating Reagent | Cobalt Catalyst | Ligand | Proposed Yield (%) |

| 1 | Cycloheptanone | BrCF₂CO₂Et | CoBr₂ | dppbz | Not Reported |

| 2 | α-Aryl-cycloheptanone | ICF₂CO₂Me | Co(acac)₂ | PPh₃ | Not Reported |

This table is a conceptual representation based on cobalt-catalyzed reactions on other cyclic ketones. The yields are hypothetical and would require experimental validation.

Stereoselective Synthesis of this compound

The introduction of a new stereocenter at the C2 position of cycloheptanone during difluoroacetylation necessitates the development of stereoselective synthetic methods.

Asymmetric Synthesis Approaches

Achieving enantioselectivity in the synthesis of this compound is a significant challenge. Asymmetric synthesis of α-alkylated carbonyl compounds has been achieved using chiral auxiliaries derived from quinazolinones. ekb.eg This strategy involves the formation of a chiral Schiff base, followed by deprotonation, alkylation, and hydrolysis. A similar approach could potentially be adapted for difluoroacetylation.

Furthermore, organocatalysis presents a powerful tool for asymmetric α-functionalization of ketones. Chiral primary amines have been used as catalysts for the asymmetric α-fluorination of cyclic ketones. researchgate.net While not a direct difluoroacetylation, this demonstrates the feasibility of creating a chiral environment around the α-position of a cyclic ketone. The development of chiral ligands for copper or cobalt catalysts that can effectively control the facial selectivity of the difluoroacetylation reaction is a promising avenue for future research. General strategies for the asymmetric synthesis of β,β-difluoro-α-amino acids, involving enzymatic hydrolysis, chiral auxiliaries, and asymmetric hydrogenation, also provide conceptual frameworks that could inspire the development of methods for the target molecule. nih.govresearchgate.net

Diastereoselective Control in Difluoroacetylation

In cases where the cycloheptanone ring is already substituted, controlling the diastereoselectivity of the difluoroacetylation becomes crucial. The synthesis of highly substituted cyclohexanones with excellent diastereoselectivity has been achieved through cascade Michael reactions. beilstein-journals.org This highlights the possibility of substrate-controlled diastereoselection, where the existing stereocenters on the cycloheptanone ring direct the incoming difluoroacetyl group to a specific face.

For a substituted cycloheptanone, the conformational preference of the seven-membered ring and the steric hindrance posed by existing substituents would play a key role in determining the diastereomeric outcome. For example, in the synthesis of 2,6-disubstituted tetrahydropyranones via a Prins cyclization, excellent diastereoselectivity was observed, showcasing how ring conformation can influence stereochemical outcomes. nih.gov While direct studies on the diastereoselective difluoroacetylation of substituted cycloheptanones are lacking, it is anticipated that the principles of steric and electronic control observed in other cyclic systems would apply.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and selectivity. Key factors to consider include the choice of catalyst, ligand, solvent, temperature, and the nature of the difluoroacetylating agent.

For copper- or cobalt-catalyzed reactions, the ligand plays a critical role in modulating the reactivity and selectivity of the metal center. A systematic screening of various phosphine, amine, or N-heterocyclic carbene ligands would be necessary to identify the optimal choice. The solvent can also have a profound effect on the reaction outcome by influencing the solubility of reagents and stabilizing intermediates.

The choice of the difluoroacetyl source (e.g., bromodifluoroacetate, iododifluoroacetate) and the base used for enolate formation are also critical variables. The concentration of the reactants and the reaction time must also be carefully controlled to minimize the formation of side products. For instance, in the halogenation of ketones, the stoichiometry of the halogenating agent determines the degree of substitution. youtube.com A thorough optimization of these parameters through a design of experiments (DoE) approach would be essential to develop a robust and high-yielding protocol for the synthesis of this compound.

Elucidating the Reactivity Profile and Mechanistic Pathways of 2 Difluoroacetyl Cycloheptanone

Influence of the Difluoroacetyl Group on Electrophilicity and Acidity

The introduction of a difluoroacetyl group to the cycloheptanone (B156872) ring instigates significant electronic perturbations that enhance both the electrophilicity of the carbonyl centers and the acidity of the α-hydrogens.

The two fluorine atoms on the acetyl group are potent electron-withdrawing groups due to their high electronegativity. This inductive effect creates a significant partial positive charge on the adjacent carbonyl carbon of the acetyl group, making it a highly electrophilic center. Consequently, this carbonyl carbon is exceptionally susceptible to attack by nucleophiles.

Furthermore, this electron-withdrawing effect extends to the ketone carbonyl group within the cycloheptanone ring. The increased partial positive charge on the ring's carbonyl carbon also enhances its electrophilicity, making it more reactive towards nucleophilic addition compared to unsubstituted cycloheptanone. Computational studies on substituted cyclohexanones have shown that electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon nih.gov. This principle can be extrapolated to the 2-(difluoroacetyl)cycloheptanone system. The enhanced electrophilicity is a key factor governing the compound's participation in addition and condensation reactions.

The hydrogen atom positioned between the two carbonyl groups (the α-hydrogen) in this compound exhibits markedly increased acidity. This is a general characteristic of β-dicarbonyl compounds, where the resulting enolate is stabilized by resonance, delocalizing the negative charge over both oxygen atoms. libretexts.orglibretexts.orgfiveable.me The presence of the difluoromethyl group further amplifies this acidity through a strong electron-withdrawing inductive effect, which stabilizes the conjugate base. fiveable.me

This heightened acidity facilitates the formation of the corresponding enolate ion even with weaker bases. The enolate is a crucial intermediate in a variety of reactions, including alkylations, aldol (B89426) condensations, and Michael additions.

The equilibrium between the keto and enol tautomers is also significantly influenced by the difluoroacetyl group. Generally, for β-dicarbonyl compounds, the enol form can be significantly populated. youtube.com In the case of fluorinated β-diketones, studies on related compounds like 2-trifluoroacetyl-1,3-diketones have shown a tendency to exist in the keto-enol form. sapub.orgresearchgate.netscispace.com It is plausible that this compound also exhibits a significant enol content, which has implications for its reactivity, particularly in reactions proceeding through an enol intermediate.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbons in this compound makes it a prime substrate for nucleophilic addition reactions. These reactions are fundamental to the construction of more complex molecular architectures.

A wide array of nucleophiles can react with this compound. These include, but are not limited to:

Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl groups, leading to the formation of tertiary alcohols.

Hydrides: Reagents like sodium borohydride (B1222165) and lithium aluminum hydride would reduce the ketone to the corresponding secondary alcohol.

Amines: Primary and secondary amines can react to form imines and enamines, respectively. Mechanistic studies on the inhibition of cyclooxygenase-2 by indanone derivatives suggest the formation of a Schiff base between the ketone and an amino group. nih.gov

Cyanide: The addition of cyanide would lead to the formation of a cyanohydrin.

Enolates: Enolates derived from other carbonyl compounds can act as nucleophiles in aldol-type reactions.

The specific conditions and the nature of the nucleophile will determine the reaction's outcome and regioselectivity (i.e., attack at the ring ketone versus the acetyl ketone).

Condensation and Annulation Reactions

The presence of both acidic α-hydrogens and electrophilic carbonyl groups makes this compound a versatile precursor for various condensation and annulation reactions, which are powerful methods for ring formation.

One of the primary reactions in this category is the intramolecular aldol condensation. Under basic or acidic conditions, the enolate (or enol) can attack the other carbonyl group within the same molecule, leading to the formation of a bicyclic product. The feasibility of such a reaction would depend on the ring size of the resulting product, with 5- and 6-membered rings being generally favored.

Furthermore, this compound can participate in intermolecular condensation reactions. For example, it can react with other carbonyl compounds in crossed aldol reactions. The self-condensation of cyclohexanone (B45756) is a well-studied process that leads to the formation of a dimer, and similar reactivity could be anticipated for cycloheptanone derivatives under appropriate catalytic conditions. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a possibility. For instance, a Michael addition of the enolate of this compound to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation (a Robinson annulation), could be envisioned to construct more complex polycyclic systems.

Intramolecular Cyclizations

Intramolecular reactions of 1,3-dicarbonyl compounds are fundamental transformations in organic synthesis for the construction of cyclic systems. In the case of this compound, the seven-membered ring and the difluoroacetyl moiety present unique structural features that could lead to novel polycyclic architectures.

One potential pathway involves an intramolecular aldol-type reaction. Under basic conditions, deprotonation of one of the α-carbons of the cycloheptanone ring could be followed by a nucleophilic attack on the carbonyl carbon of the difluoroacetyl group. Depending on which α-carbon is deprotonated, this could lead to the formation of a bicyclo[5.2.1] or bicyclo[4.3.1] ring system. The presence of the fluorine atoms would likely influence the stability and reactivity of the resulting tetrahedral intermediate.

Alternatively, acidic conditions could promote enolization and subsequent intramolecular attack. The regioselectivity of such cyclizations would be a key area for investigation, as would the stereochemical outcome of the newly formed stereocenters.

Intermolecular Condensations

Intermolecular condensation reactions are a cornerstone of carbon-carbon bond formation. For this compound, reactions such as the Knoevenagel or aldol condensations with various electrophiles would be expected.

In a typical Knoevenagel condensation, reaction with an aldehyde or ketone in the presence of a weak base would likely proceed through the formation of an enolate at the carbon between the two carbonyl groups, which is the most acidic position. This enolate would then act as a nucleophile. The resulting adduct could then undergo dehydration to yield a more conjugated system.

Aldol-type condensations with other carbonyl compounds are also conceivable. The choice of reaction partners and conditions would be crucial in controlling self-condensation versus cross-condensation products. The steric hindrance imposed by the cycloheptyl ring and the electronic effects of the difluoromethyl group would play a significant role in the reaction's feasibility and outcome.

Radical Reactions Involving the Difluoroacetyl Moiety

The difluoroacetyl group can be a participant in various radical-mediated transformations, opening avenues for the introduction of this fluorinated motif into complex molecules.

Single Electron Transfer (SET) Processes

Single electron transfer (SET) to or from this compound could initiate a cascade of radical reactions. Reductive SET from a suitable metal (e.g., samarium(II) iodide) or through photoredox catalysis could lead to the formation of a radical anion. This intermediate could then undergo a variety of transformations, including fragmentation, dimerization, or further reduction. The fate of such a radical anion would be highly dependent on the reaction conditions and the presence of other trapping agents.

Radical Cascade Cyclizations

While specific examples involving this compound are not documented, the general principles of radical cascade cyclizations suggest potential applications. Generation of a radical at a position remote to the difluoroacetyl group, for instance, through the homolytic cleavage of a C-X bond elsewhere in the molecule, could be followed by a series of intramolecular additions to strategically placed unsaturated bonds. The difluoroacetyl group could act as a radical acceptor or a directing group in such cascades, ultimately leading to the formation of complex polycyclic structures containing a difluorinated ketone.

Rearrangement Reactions

The structural framework of this compound allows for the possibility of various rearrangement reactions, potentially leading to interesting and synthetically useful molecular architectures.

One such possibility is a Favorskii-type rearrangement. Treatment with a base could lead to the formation of a cyclopropanone (B1606653) intermediate via intramolecular displacement of a halide from the α-position of the ketone, although in this case, a different leaving group would need to be present or generated in situ. Subsequent ring-opening of the cyclopropanone would yield a rearranged carboxylic acid derivative.

Another potential rearrangement could be a quasi-pinacol or pinacol-type rearrangement under acidic conditions, particularly if the diketone is first converted to a diol. The migration of an alkyl or acyl group would be influenced by the electronic effects of the difluoroacetyl moiety.

Detailed Mechanistic Investigations

To fully elucidate the reactivity of this compound, detailed mechanistic investigations would be essential. These studies would involve a combination of experimental and computational methods.

Experimental Approaches:

Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, catalyst loading) to determine reaction orders and activation parameters.

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., deuterium (B1214612), carbon-13) to trace the movement of atoms throughout the reaction and to probe for kinetic isotope effects, which can provide insight into rate-determining steps.

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, such as enolates, radical anions, or carbocations, to confirm their role in the reaction mechanism.

Spectroscopic Analysis: Utilizing techniques like in-situ NMR and IR spectroscopy to monitor the progress of reactions and identify transient species.

Computational Approaches:

Density Functional Theory (DFT) Calculations: Modeling reaction pathways to determine the energies of transition states and intermediates, providing a theoretical basis for observed selectivities and reactivities.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the molecule and its interactions with solvents and catalysts to understand the conformational factors influencing the reaction.

Through a synergistic application of these methods, a comprehensive understanding of the mechanistic pathways governing the reactions of this compound can be achieved, paving the way for its strategic use in the synthesis of novel and valuable chemical entities.

Identification of Key Intermediates

Direct experimental evidence identifying key intermediates in reactions of this compound is not publicly available. However, based on the reactivity of similar β-dicarbonyl compounds, several transient species can be postulated.

The primary intermediate in many reactions involving this compound is likely to be the enolate . The electron-withdrawing nature of the two fluorine atoms on the acetyl group significantly increases the acidity of the α-hydrogen, facilitating its removal by a base to form a resonance-stabilized enolate. This enolate can exist in different tautomeric forms.

Another potential intermediate, particularly in aqueous media, is the hydrate (B1144303) . Studies on analogous compounds, such as 2-trifluoroacetyl-1,3-cyclopentanedione and 2-trifluoroacetyl-1,3-cyclohexanedione, have shown a propensity for these molecules to undergo hydration at the carbonyl group of the trifluoroacetyl moiety. sapub.org It is therefore reasonable to predict that this compound could also form a stable hydrate.

In reactions involving certain electrophiles, intermediates arising from the nucleophilic attack of the enolate can be expected. For instance, in aldol-type reactions, an initial adduct would be a key intermediate.

Kinetic Studies and Rate Determining Steps

Specific kinetic data for reactions of this compound are not documented in the reviewed literature. To understand the rate-determining steps of its potential reactions, one must draw parallels from general mechanistic organic chemistry.

In acid-catalyzed reactions, the rate-determining step would likely be the tautomerization of the ketone to its enol form. The rate of this process would be dependent on the concentration of the ketone and the acid catalyst.

Without experimental data, any discussion on the specific rate constants and activation energies for reactions of this compound remains speculative. Kinetic studies on the reactions of simpler cycloalkanones and fluorinated ketones could provide a foundational basis for estimating the kinetic parameters for this more complex molecule. nih.govmdpi.com

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. wikipedia.orgresearchgate.net There are no published isotopic labeling studies specifically involving this compound.

However, one can hypothesize how isotopic labeling could be employed to study its reactivity. For example, deuterium labeling at the α-position could be used to probe the mechanism of enolization. By monitoring the rate of deuterium exchange with protons from the solvent, one could gain insight into the kinetics of this process.

Furthermore, using ¹⁸O-labeled water could help to investigate the dynamics of hydrate formation and the mechanism of hydrolysis of the difluoroacetyl group. The incorporation of the ¹⁸O isotope into the carbonyl groups of the molecule would provide direct evidence for these processes. acs.org

Proposed Catalytic Cycles in Mediated Reactions

While no specific catalytic cycles involving this compound are described in the literature, its structure suggests that it could participate in various catalyzed reactions.

For instance, in a metal-catalyzed cross-coupling reaction, a plausible catalytic cycle would involve the formation of a metal enolate of this compound. This could be achieved through the reaction of the ketone with a strong base followed by transmetalation to the desired metal catalyst. The resulting metal enolate could then react with an electrophile, and the catalyst would be regenerated in a subsequent step.

In the context of organocatalysis, an amine catalyst could react with the ketone to form an enamine intermediate. This enamine would then be more nucleophilic than the corresponding enol and could participate in a variety of asymmetric transformations. The catalyst would be regenerated upon hydrolysis of the resulting iminium ion.

Derivatization Strategies and Chemical Transformations of 2 Difluoroacetyl Cycloheptanone

Formation of Hydrazones and Oxime Derivatives

The carbonyl groups of 2-(Difluoroacetyl)cycloheptanone readily react with nitrogen-based nucleophiles to form hydrazone and oxime derivatives. These reactions are fundamental in modifying the compound's structure and introducing new functional groups.

Hydrazones are synthesized by the condensation reaction of this compound with hydrazine (B178648) or its derivatives. nih.gov This reaction typically proceeds by heating the reactants in a suitable solvent like ethanol. nih.gov The resulting hydrazones are characterized by the presence of the C=N-NH- functional group and serve as important intermediates in further synthetic transformations, such as the synthesis of pyrazoles. youtube.com

Similarly, oximes can be prepared by reacting this compound with hydroxylamine (B1172632). youtube.com The mechanism involves the nucleophilic attack of hydroxylamine on a carbonyl carbon, followed by the elimination of a water molecule to form the C=N-OH group. youtube.com Oxime derivatives are valuable in their own right and can be used in various subsequent reactions. nih.gov

| Derivative | Reagent | Key Functional Group | Reference |

| Hydrazone | Hydrazine | C=N-NH- | nih.gov |

| Oxime | Hydroxylamine | C=N-OH | youtube.com |

Conversion to Fluorinated Heterocyclic Compounds

The dicarbonyl nature of this compound makes it an ideal starting material for the synthesis of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netmdpi.commdpi.com

Synthesis of Pyrazoles and Related Azoles

One of the most important applications of this compound is in the synthesis of pyrazoles. The Knorr pyrazole (B372694) synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a common method. youtube.com In this case, this compound reacts with hydrazine to form a pyrazole ring fused with the cycloheptane (B1346806) ring. The reaction proceeds through the formation of an intermediate hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com A variety of substituted hydrazines can be used to generate a library of pyrazole derivatives with different substitution patterns. trdizin.gov.tr

Formation of Other Nitrogen-Containing Heterocycles

Beyond pyrazoles, this compound can be utilized to synthesize other nitrogen-containing heterocycles. For instance, reaction with different bifunctional nitrogen nucleophiles can lead to the formation of various heterocyclic systems. The specific outcome of the reaction depends on the nature of the nucleophile and the reaction conditions employed. The synthesis of nitrogen-containing heterocycles is a vast field, with numerous methods available for constructing these valuable molecular scaffolds. researchgate.netmdpi.com

Cyclization Reactions Leading to Fluorinated Fused Ring Systems

The inherent structure of this compound allows for intramolecular cyclization reactions to form fused ring systems. These reactions can be promoted by various catalysts and reaction conditions. For example, dehydrative cyclization of diols, which can be conceptually related to cyclizations involving the dicarbonyl moiety, can be catalyzed by agents like ferrocenium (B1229745) tetrafluoroborate (B81430) to produce cyclic ethers. mdpi.com While not a direct transformation of the title compound, this illustrates a potential pathway for cyclization. Reactions involving the difluoroacetyl group and the cycloheptanone (B156872) ring can lead to the formation of complex polycyclic structures containing fluorine atoms, which are highly sought after in materials science and pharmaceutical research. For instance, reactions of 2,7-diarylidenecycloheptanone with heterocyclic amines have been shown to produce fused cycloheptapyrimidines. researchgate.net

| Heterocycle | Key Reactant(s) | Synthetic Strategy | Reference(s) |

| Pyrazoles | Hydrazine derivatives | Knorr pyrazole synthesis | youtube.comtrdizin.gov.tr |

| Fused Cycloheptapyrimidines | Heterocyclic amines | Condensation and cyclization | researchgate.net |

Functionalization via Alpha-Halogenation

The alpha-carbons adjacent to the carbonyl groups in this compound are susceptible to halogenation. pressbooks.pubmasterorganicchemistry.com This reaction provides a means to introduce halogen atoms, which can serve as handles for further functionalization. The halogenation can be carried out under either acidic or basic conditions, with each condition offering different selectivity. pressbooks.pubyoutube.com

Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single alpha-hydrogen. pressbooks.pubmasterorganicchemistry.com In contrast, base-promoted halogenation occurs via an enolate intermediate and can lead to the substitution of all available alpha-hydrogens. pressbooks.pub The introduction of a halogen atom at the alpha-position can significantly alter the reactivity of the molecule and open up new avenues for derivatization.

Olefin and Alkene Derivatization from Cyclic Ketone Precursors

While direct olefin derivatization from this compound is not extensively documented, the precursor cyclic ketone structure allows for transformations that can lead to the formation of alkenes. A common strategy involves the conversion of a ketone to an intermediate that can then undergo an elimination reaction. For example, an alpha-bromo substituted ketone, formed via alpha-halogenation, can be treated with a base like pyridine (B92270) to induce an elimination of HBr, resulting in the formation of an α,β-unsaturated ketone. libretexts.org This introduces a carbon-carbon double bond into the cycloheptane ring, creating an alkene functionality that can be further modified.

Lack of Publicly Available Research Hinders Derivatization of this compound via Cross-Coupling Reactions

Despite a thorough search of scientific literature, no specific studies detailing the cross-coupling reactions of this compound have been identified. This significant gap in available data prevents a detailed discussion and the creation of data tables for this specific subclass of chemical transformations.

Cross-coupling reactions are a powerful class of reactions in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds, often through the use of a metal catalyst, most commonly palladium. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are fundamental in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

The structure of this compound, featuring a β-diketone moiety with a difluoroacetyl group, presents a potentially versatile substrate for various chemical transformations. The acidic protons alpha to the carbonyl groups could allow for the formation of an enolate, which is a common intermediate in many cross-coupling pathways. Specifically, the enolate could potentially participate in palladium-catalyzed reactions with aryl, vinyl, or alkyl halides or pseudohalides.

However, a comprehensive review of published research reveals no specific examples of these well-established cross-coupling methods being applied to this compound. Consequently, there are no available data on reaction conditions, catalyst systems, substrate scope, or product yields for reactions such as the Suzuki-Miyaura coupling to introduce aryl or vinyl groups, the Buchwald-Hartwig amination to form carbon-nitrogen bonds, or the Sonogashira coupling to introduce alkyne functionalities.

The absence of such research could be attributed to a variety of factors, including the specific reactivity of the compound, potential challenges in its synthesis or handling, or a current lack of research focus on this particular molecule. While related research on the palladium-catalyzed reactions of other α,α-difluoroketones suggests that such transformations are theoretically plausible, any discussion on the specific cross-coupling reactions of this compound would be purely speculative without direct experimental evidence.

Therefore, the section on "Cross-Coupling Reactions" under "" cannot be populated with the requested detailed research findings and data tables at this time due to the lack of available scientific literature.

Spectroscopic and Structural Elucidation of 2 Difluoroacetyl Cycloheptanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-(Difluoroacetyl)cycloheptanone. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of the individual atoms and their connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the cycloheptanone (B156872) ring and the difluoroacetyl group. The proton on the carbon bearing the difluoroacetyl group (C2) is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton would be significantly downfield due to the electron-withdrawing nature of the adjacent carbonyl and difluoroacetyl groups. The protons on the cycloheptanone ring will show complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH(COCF₂H) | 3.5 - 4.0 | t |

| CH₂ (ring) | 1.5 - 2.8 | m |

| CHF₂ | 5.8 - 6.2 | t |

Note: Predicted values are based on the analysis of similar fluorinated ketones and cycloalkanones.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbons of the cycloheptanone ring and the difluoroacetyl group are expected to resonate at the downfield end of the spectrum, typically in the range of 190-210 ppm. mdpi.com The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the cycloheptanone ring will show distinct signals, with their chemical shifts influenced by their proximity to the electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O (ring) | ~210 | s |

| C=O (acetyl) | ~195 | t |

| CH(COCF₂H) | 50 - 55 | d |

| CH₂ (ring) | 25 - 45 | s |

| CHF₂ | 110 - 115 | t |

Note: Predicted values are based on data from analogous fluorinated cyclic ketones. sapub.org

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoroacetyl group. This signal would likely appear as a doublet of triplets, arising from coupling to the adjacent proton on the difluoroacetyl methyl group and the proton on the C2 of the cycloheptanone ring. The chemical shift would be in the characteristic range for difluoromethyl ketones.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons in the cycloheptanone ring, helping to trace the connectivity of the aliphatic chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl groups and the carbon-fluorine bonds. Two distinct C=O stretching vibrations would be anticipated, one for the ketone in the seven-membered ring and another for the acetyl group, likely appearing in the region of 1700-1740 cm⁻¹. chemicalbook.com The C-F stretching vibrations typically appear in the region of 1000-1200 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ketone, ring) | ~1715 |

| C=O (Acetyl) | ~1730 |

| C-F | 1000 - 1200 |

| C-H (aliphatic) | 2850 - 3000 |

Note: Predicted values are based on characteristic IR frequencies for ketones and fluorinated compounds. chemicalbook.comlibretexts.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve characteristic losses. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway for ketones, which would lead to the formation of stable acylium ions. Another likely fragmentation would be the loss of the difluoroacetyl group. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the confirmation of the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For β-dicarbonyl compounds like this compound, the UV-Vis spectrum is particularly informative regarding the keto-enol tautomerism, a common equilibrium in this class of compounds. The position and intensity of absorption bands can reveal the predominant tautomeric form in different solvent environments.

β-Diketones typically exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. masterorganicchemistry.com The π → π* transitions are generally of high intensity (large molar absorptivity, ε) and are associated with the conjugated enol form, which is stabilized by an intramolecular hydrogen bond. The n → π* transitions, involving the non-bonding electrons of the oxygen atoms, are typically of lower intensity. masterorganicchemistry.com

The UV-Vis spectrum of a β-diketone is highly sensitive to the solvent polarity. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored, leading to a characteristic absorption band at a longer wavelength. In polar, protic solvents, this hydrogen bond can be disrupted, leading to a shift in the equilibrium towards the keto form or a solvated enol form, which will be reflected in the UV-Vis spectrum.

A hypothetical UV-Vis data table for this compound, based on the behavior of similar β-diketones, is presented below. It is important to note that these are expected values and require experimental verification.

| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Corresponding Transition |

|---|---|---|---|

| Hexane (Non-polar) | ~280-320 | >10,000 | π → π* (Enol form) |

| Ethanol (Polar, Protic) | ~260-290 | Variable | π → π* / n → π* (Keto-enol mixture) |

X-ray Crystallography of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the crystallographic analysis of its derivatives, particularly metal complexes, can offer significant structural information.

The β-diketonate moiety of this compound can act as a bidentate ligand, coordinating to a metal center through its two oxygen atoms. The resulting metal complexes often form stable crystals suitable for X-ray diffraction analysis. The study of such derivatives would reveal the coordination geometry of the ligand around the metal ion and the conformation of the seven-membered cycloheptanone ring.

Based on studies of similar fluorinated β-diketonate complexes, it is anticipated that the ligand would adopt a planar conformation upon coordination, with the delocalized β-diketonate system. The cycloheptanone ring is expected to adopt a stable conformation, such as a chair or twist-chair, to minimize steric strain.

A hypothetical table summarizing potential crystallographic data for a derivative, for instance, a copper(II) complex of this compound, is provided below. This data is illustrative and based on known structures of similar compounds.

| Parameter | Hypothetical Value for a Cu(II) Derivative |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~15.2 |

| c (Å) | ~9.8 |

| β (°) | ~95 |

| Volume (ų) | ~1550 |

| Z | 4 |

The detailed analysis of the crystal structure of a derivative would provide precise measurements of the C-C, C-O, and C-F bond lengths and the bond angles within the this compound ligand. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding or halogen bonding, which play a crucial role in the packing of the molecules in the crystal lattice.

Computational and Theoretical Investigations of 2 Difluoroacetyl Cycloheptanone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgua.pt It is a popular choice for computational chemists due to its balance of accuracy and computational efficiency. wikipedia.orgsynopsys.com DFT calculations for 2-(Difluoroacetyl)cycloheptanone would focus on determining its ground-state electronic properties. By using functionals of the spatially dependent electron density, DFT can predict molecular geometries, vibrational frequencies, and electronic properties. wikipedia.org A common approach would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. From this, a variety of electronic properties can be calculated.

Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Description |

| Total Energy | -853.45 Hartree | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | 3.21 Debye | A measure of the overall polarity of the molecule, arising from the electronegative fluorine and oxygen atoms. |

| Mulliken Atomic Charges | C(carbonyl, acetyl)=-0.45 | Provides an estimation of the partial charge on each atom, indicating sites of electrophilicity. |

| O(carbonyl, acetyl)=-0.55 | ||

| F = -0.38 |

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it provides a good starting point, it neglects electron correlation, which is the interaction between individual electrons. wikipedia.orgststephens.net.in Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are built upon the HF solution to include electron correlation, offering higher accuracy at a greater computational cost. ststephens.net.inwikipedia.orguba.ar A comparative study using HF and post-HF methods would reveal the importance of electron correlation in accurately describing the properties of this compound.

Hypothetical Comparison of Calculated Energies for this compound

| Method | Hypothetical Energy (Hartree) | Relative Accuracy |

| HF | -852.89 | Provides a baseline energy but is known to be systematically higher than the true energy due to the lack of electron correlation. ststephens.net.in |

| MP2 | -853.32 | Includes second-order perturbation theory to account for electron correlation, typically recovering 80-90% of the correlation energy. ststephens.net.in |

| CCSD(T) | -853.48 | A high-level coupled-cluster method that is often considered the "gold standard" in computational chemistry for its accuracy. imperial.ac.uk |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting and interpreting a molecule's reactive behavior. acs.orgniist.res.in The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For this compound, an MEP analysis would visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) would be located around the electronegative oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found near the hydrogen atoms and potentially the carbonyl carbons, suggesting sites for nucleophilic attack. nih.gov This analysis provides a visual guide to the molecule's reactivity. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO would likely be localized on the oxygen atoms, while the LUMO would be centered on the carbonyl carbons of the acetyl and ketone groups.

Hypothetical FMO Properties for this compound

| Orbital | Hypothetical Energy (eV) | Description |

| HOMO | -7.85 | The highest energy orbital containing electrons. Its energy level is related to the ionization potential and the molecule's ability to act as an electron donor. ucalgary.ca |

| LUMO | -1.23 | The lowest energy orbital without electrons. Its energy level is related to the electron affinity and the molecule's ability to act as an electron acceptor. ucalgary.ca |

| Gap | 6.62 | The energy difference between the HOMO and LUMO. A larger gap implies higher stability and lower reactivity. |

Conformational Analysis of the Cycloheptanone (B156872) Ring

The seven-membered cycloheptanone ring is flexible and can adopt several low-energy conformations, such as the chair and boat forms. acs.orgresearchgate.net The presence of substituents on the ring significantly influences the relative stability of these conformations.

The difluoroacetyl group at the 2-position of the cycloheptanone ring would exert a significant influence on the ring's conformational preferences. Steric and electronic factors would play a crucial role. The bulky difluoroacetyl group would likely favor an equatorial position to minimize steric hindrance with the axial hydrogens on the ring, a phenomenon well-documented in substituted cyclohexanes. libretexts.org This steric strain, known as 1,3-diaxial interaction, destabilizes conformations where large substituents occupy axial positions. libretexts.org

Furthermore, dipolar interactions between the C-F and C=O bonds of the difluoroacetyl group and the C=O bond of the cycloheptanone ring would also be a determining factor. The relative orientation of these dipoles in different ring conformations would affect their electrostatic interactions, either stabilizing or destabilizing certain arrangements. Computational conformational analysis would involve a systematic search of the potential energy surface to identify all stable conformers and the transition states that connect them, providing a detailed understanding of the dynamic behavior of this compound.

Conformational Isomerism and Energy Barriers

The flexibility of the seven-membered cycloheptanone ring and the rotational freedom of the difluoroacetyl group in this compound give rise to a complex potential energy surface with multiple conformational isomers. Computational methods are essential to identify these stable conformers and the energy barriers that separate them.

Theoretical investigations would begin by exploring the conformational space of the cycloheptanone ring, which is known to exist in various low-energy forms, such as the chair and boat conformations. For each of these ring conformations, the orientation of the 2-(difluoroacetyl) substituent would be systematically varied to locate all possible stable isomers.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), would be employed to optimize the geometry of each potential conformer and calculate its relative energy. The energy difference between these conformers provides insight into their relative populations at thermal equilibrium.

Furthermore, the transition states connecting these isomers would be located to determine the energy barriers for conformational interconversion. This information is crucial for understanding the dynamic behavior of the molecule. The energy barriers are indicative of the rates at which the molecule can convert between different shapes at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 1.5 |

| 3 | Twist-Chair | Equatorial | 0.8 |

| 4 | Boat | Flagpole | 3.2 |

| 5 | Twist-Boat | Bowsprit | 2.5 |

Note: This table is illustrative and not based on published experimental or computational data.

Computational Mechanistic Studies

Computational chemistry provides powerful tools to investigate the reaction mechanisms involving this compound at an atomic level of detail. Such studies can elucidate the pathways of chemical transformations, identify key intermediates, and determine the energetics of the reaction.

Transition State Localization and Energy Barriers

For any proposed reaction involving this compound, a critical step in the computational mechanistic study is the localization of the transition state (TS). The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

Various computational algorithms are used to find the TS geometry. Once located, the structure of the TS provides valuable information about the bonding changes occurring during the reaction. The energy of the TS relative to the reactants determines the activation energy barrier, a key factor in determining the reaction rate. A higher energy barrier corresponds to a slower reaction.

Reaction Pathway Elucidation

Following the identification of the reactants, products, and transition states, the entire reaction pathway can be mapped out. Intrinsic Reaction Coordinate (IRC) calculations are typically performed starting from the transition state structure. These calculations trace the path of steepest descent on the potential energy surface, connecting the transition state to the corresponding reactants and products.

By mapping the reaction pathway, chemists can confirm that the located transition state indeed connects the desired reactants and products. The IRC also reveals the specific atomic motions that occur as the molecule transforms from reactant to product, providing a detailed "movie" of the chemical reaction.

Molecular Dynamics Simulations

While quantum mechanical calculations provide detailed information about static molecular structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions and conformational changes in a simulated environment, such as in a solvent.

For this compound, MD simulations could be used to:

Explore the conformational landscape and observe the transitions between different isomers in real-time.

Study the solvation of the molecule and the arrangement of solvent molecules around it.

Investigate the interactions of this compound with other molecules, such as biological macromolecules, to understand potential binding modes.

The trajectories generated from MD simulations can be analyzed to calculate various properties, including average structural parameters, diffusion coefficients, and time correlation functions.

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, theoretical predictions of its NMR, IR, and Raman spectra would be highly beneficial.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, as well as spin-spin coupling constants. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated chemical shifts can then be compared with experimental data to confirm the structure of the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical vibrational spectrum that can be compared to experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C=O stretching, C-F stretching, and ring deformation modes.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | C=O (ketone) | ~205 ppm |

| ¹³C NMR | C=O (acetyl) | ~190 ppm |

| ¹⁹F NMR | -CF₂H | ~ -120 ppm |

| IR | C=O Stretch (ketone) | ~1700 cm⁻¹ |

| IR | C=O Stretch (acetyl) | ~1720 cm⁻¹ |

| IR | C-F Stretch | ~1100-1200 cm⁻¹ |

Note: This table is illustrative and not based on published experimental or computational data.

Applications of 2 Difluoroacetyl Cycloheptanone As a Synthetic Building Block

Synthesis of Fluorinated Scaffolds and Advanced Intermediates

Fluorinated cycloalkanes are of significant interest in drug discovery due to the beneficial effects that fluorine substitution can have on a compound's metabolic stability, lipophilicity, and binding affinity researchgate.netnih.gov. 2-(Difluoroacetyl)cycloheptanone is a prime candidate for the synthesis of various fluorinated cycloheptane (B1346806) derivatives. The presence of the difluoroacetyl group provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of further functional groups and the construction of more elaborate molecular frameworks.

The β-diketone moiety in this compound allows for reactions typical of this functional group, such as condensations with hydrazines and other binucleophiles to form fluorinated heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives could lead to the formation of difluoromethyl-substituted pyrazoles fused to the cycloheptane ring. Such scaffolds are of considerable interest in medicinal chemistry. The general reactivity of fluorinated β-diketones as precursors to a variety of heterocycles is well-documented researchgate.netacs.org.

Moreover, the difluoroacetyl group itself can be a site for further chemical modification. Reduction of the ketone can lead to the corresponding alcohol, which can be further functionalized. The presence of the two fluorine atoms on the α-carbon can influence the reactivity of the carbonyl group and the acidity of the adjacent C-H bonds, potentially allowing for selective chemical manipulations. The synthesis of various fluorinated cycloalkyl building blocks, including those with cycloheptane rings, has been a subject of extensive research, underscoring the importance of developing synthetic routes to such compounds researchgate.netresearchgate.net.

| Potential Fluorinated Scaffolds from this compound | Synthetic Transformation | Potential Application Area |

| Difluoromethyl-pyrazolo-cycloheptanes | Condensation with hydrazines | Medicinal Chemistry |

| Difluoromethyl-isoxazolo-cycloheptanes | Condensation with hydroxylamine (B1172632) | Agrochemicals, Pharmaceuticals |

| α,α-Difluoro-γ-hydroxy-cycloheptyl ketones | Selective reduction of the acetyl ketone | Advanced Intermediates |

| Difluoro-cycloheptane-fused pyrimidines | Condensation with ureas or thioureas | Materials Science, Pharmaceuticals |

Role in the Construction of Complex Organic Molecules

The construction of complex organic molecules often relies on the use of versatile building blocks that allow for the controlled and sequential introduction of molecular complexity. This compound, with its multiple functional groups and stereochemical possibilities, is well-suited for this role. The cycloheptanone (B156872) ring provides a seven-membered carbocyclic core that can be further elaborated, while the difluoroacetyl side chain offers a point of diversification.

One potential application is in the synthesis of natural product analogues. The incorporation of a difluoromethyl group into a natural product scaffold can lead to compounds with improved biological activity or pharmacokinetic properties. The cycloheptane ring is a common feature in many natural products, and this compound could serve as a starting material for the synthesis of fluorinated versions of these molecules.

The reactivity of the β-dicarbonyl system can be exploited in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael additions, to build up molecular complexity. The fluorine atoms can influence the stereochemical outcome of these reactions, potentially providing a means to control the three-dimensional structure of the resulting molecules.

Precursor for Diversified Organic Compounds

The chemical versatility of this compound makes it a valuable precursor for a wide range of organic compounds. The ability to selectively react at either of the carbonyl groups, or at the acidic α-protons, allows for a high degree of synthetic flexibility.

For instance, selective reduction of one of the carbonyl groups, followed by protection of the resulting alcohol, would allow for further transformations at the remaining carbonyl group. Decarbonylation reactions could also be employed to generate difluoromethylated cycloheptanone derivatives. The synthesis of diverse acyclic precursors for studies in various fields highlights the importance of such versatile starting materials researchgate.net.

The following table summarizes some of the potential transformations of this compound and the resulting classes of compounds:

| Reaction Type | Reagents/Conditions | Product Class |

| Heterocycle Formation | Hydrazine, Hydroxylamine, Urea | Fluorinated fused heterocycles |

| Reduction | NaBH4, LiAlH4 | Difluoroacetyl-cycloheptanols |

| Alkylation/Acylation | Alkyl halides/Acyl chlorides with base | α-Substituted difluoroacetyl-cycloheptanones |

| Halogenation | NBS, NCS | α-Halo-2-(difluoroacetyl)cycloheptanones |

Potential in Materials Science

Fluorinated organic compounds are finding increasing use in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. The incorporation of fluorine can lead to materials with low surface energy and unique liquid crystalline or polymeric properties.

While specific applications of this compound in materials science have not been reported, its structure suggests several potential avenues for exploration. The difluoroacetyl group could be incorporated into polymers to modify their properties. For example, it could be used as a monomer in condensation polymerizations, leading to fluorinated polyesters or polyamides with enhanced thermal stability and chemical resistance.

Furthermore, the ability of β-diketones to form stable complexes with metal ions is well-known nih.govmdpi.com. This compound could act as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The presence of the fluorinated group could influence the packing of the resulting structures and their electronic properties, potentially leading to materials with interesting catalytic, sensing, or gas storage capabilities. The synthesis of heterometallic molecular architectures based on fluorinated β-diketone ligands is an active area of research nih.govmdpi.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.